Garvagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Garvagliptin is an antidiabetic drug candidate.
Applications De Recherche Scientifique
Preclinical and Clinical Research Insights
Garvagliptin, similar to other gliptins like Linagliptin, is investigated broadly in both preclinical and clinical research settings. Linagliptin, for instance, demonstrates a favorable safety profile, low risk for hypoglycemia, and efficacy for glycosylated hemoglobin reduction. Preclinical research has revealed intriguing findings such as improved wound healing, reduced hepatic fat content, decreased infarct size following myocardial infarction or stroke, and enhanced vascular function with decreased oxidative stress. These characteristics make linagliptin unique among dipeptidyl peptidase-4 inhibitors, especially due to its non-requirement for dose adjustment in patients with renal dysfunction. This provides a foundation for ongoing clinical trials to explore further applications beyond glycemic control in patients with type 2 diabetes (Doupis, 2014).
Neuroprotective Properties
Linagliptin, representing dipeptidyl peptidase 4 (DPP-4) inhibitors, has shown potential in neuroprotective applications. Studies suggest beneficial effects via immunological and biochemical pathways involved in the neuroprotective processes of the CNS. Notably, it can decrease the concentration of proinflammatory factors and has implications in the treatment of Alzheimer's disease due to a significant reduction in Aβ42 levels associated with its use. Linagliptin's effect on vascular functions, the decrease in macrophages infiltration, and the premedication with linagliptin increasing neuron survival after stroke are notable observations. These findings highlight the potential for linagliptin and possibly other gliptins like this compound in the treatment of cerebral ischemia, vascular dysfunction, and certain neurodegenerative diseases (Wiciński et al., 2019).
Antidiabetic and Cardiovascular Applications
Other research focuses on gliptins' efficacy in glycemic control and cardiovascular health. For example, Vildagliptin, a stable inhibitor of dipeptidyl peptidase-IV, is widely used in diabetes treatment. It's shown to inhibit vascular damage in diabetic rats by blocking the advanced glycation end product-receptor axis. This suggests a protective role against vascular injury in diabetes, partly by attenuating the deleterious effects of the AGEs-RAGE-oxidative stress axis. This could indicate broader applications of gliptins like this compound in managing diabetes-related vascular complications (Matsui et al., 2011).
Propriétés
Numéro CAS |
1601479-87-1 |
---|---|
Formule moléculaire |
C18H23F2N3O3S |
Poids moléculaire |
399.46 |
Nom IUPAC |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine |
InChI |
InChI=1S/C18H23F2N3O3S/c1-27(24,25)23-8-11-6-22(7-12(11)9-23)14-5-17(21)18(26-10-14)15-4-13(19)2-3-16(15)20/h2-4,14,17-18H,5-10,21H2,1H3/t14-,17+,18-/m1/s1 |
Clé InChI |
ZVAQVUNYXJVNSW-JLSDUUJJSA-N |
SMILES |
CS(=O)(=O)N1CC2=C(C1)CN(C2)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Garvagliptin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.